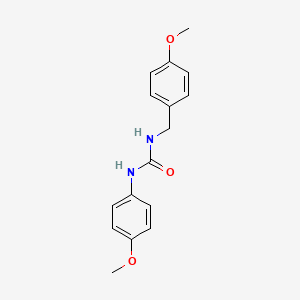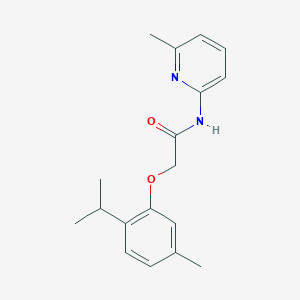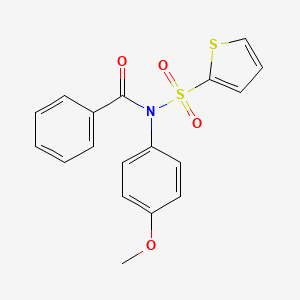![molecular formula C15H23NO2 B5810564 4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
4-[2-(4-isopropylphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-isopropylphenoxy)ethyl]morpholine, also known as IPED, is a chemical compound that has been studied extensively due to its potential applications in scientific research. This molecule belongs to the class of morpholine derivatives and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of 4-[2-(4-isopropylphenoxy)ethyl]morpholine is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin in certain areas of the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 4-[2-(4-isopropylphenoxy)ethyl]morpholine has a number of biochemical and physiological effects, including an increase in dopamine and serotonin release, an increase in cell survival, and a decrease in oxidative stress. These effects may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(4-isopropylphenoxy)ethyl]morpholine has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and target specific areas of the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(4-isopropylphenoxy)ethyl]morpholine, including further studies on its mechanism of action, its potential use as a drug delivery system, and its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the safety and toxicity of 4-[2-(4-isopropylphenoxy)ethyl]morpholine.
Synthesemethoden
The synthesis of 4-[2-(4-isopropylphenoxy)ethyl]morpholine involves the reaction between 4-isopropylphenol and ethylene oxide, followed by the reaction with morpholine. The final product is obtained after purification and isolation. This synthesis method has been reported in various research papers, and modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In pharmacology, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use as a drug delivery system, as it can cross the blood-brain barrier and target specific areas of the brain. In medicinal chemistry, 4-[2-(4-isopropylphenoxy)ethyl]morpholine has been studied for its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-13(2)14-3-5-15(6-4-14)18-12-9-16-7-10-17-11-8-16/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMZTZLKKJPZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Propan-2-ylphenoxy)ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)




![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
![3-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-1-propanol](/img/structure/B5810549.png)


![N'-[(cyclohexylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5810585.png)